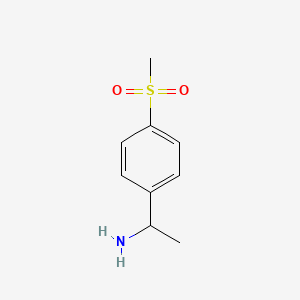

1-(4-(Methylsulfonyl)phenyl)ethanamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(4-methylsulfonylphenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2S/c1-7(10)8-3-5-9(6-4-8)13(2,11)12/h3-7H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJAMLZUKCSRXAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)S(=O)(=O)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80371689 | |

| Record name | 1-[4-(Methanesulfonyl)phenyl]ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

387350-90-5 | |

| Record name | 1-[4-(Methanesulfonyl)phenyl]ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-(Methylsulfonyl)phenyl)ethanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An Overview of the Methylsulfonyl Containing Phenethylamine Scaffold in Contemporary Organic Synthesis

The phenethylamine (B48288) scaffold consists of a phenyl ring attached to an amino group via a two-carbon sidechain. Its derivatives are ubiquitous in biochemistry and pharmacology. The incorporation of a methylsulfonyl group (-SO₂CH₃) onto the phenyl ring, particularly at the para-position, has emerged as a critical design element in modern drug discovery. This addition significantly influences the molecule's electronic properties, polarity, and ability to form hydrogen bonds.

The methylsulfonyl group is a strong hydrogen bond acceptor and is known for its metabolic stability. In the context of medicinal chemistry, the 4-(methylsulfonyl)phenyl moiety is recognized as a key pharmacophore, particularly for a class of non-steroidal anti-inflammatory drugs (NSAIDs) known as selective cyclooxygenase-2 (COX-2) inhibitors. nih.govnih.govnih.gov The COX-2 enzyme is a key player in inflammatory pathways, and its selective inhibition is a major therapeutic goal to avoid the gastrointestinal side effects associated with non-selective NSAIDs. nih.govnih.gov

The design of numerous selective COX-2 inhibitors, such as Celecoxib (B62257), Rofecoxib, and Etoricoxib, prominently features the 4-(methylsulfonyl)phenyl group. nih.gov This group fits into a specific secondary pocket of the COX-2 enzyme active site, contributing significantly to the binding affinity and selectivity over the COX-1 isoform. nih.govnih.gov Consequently, synthetic routes that efficiently generate building blocks containing this scaffold are of high value in contemporary organic synthesis. Research has focused on developing various molecules that incorporate this scaffold, leading to compounds with potent anti-inflammatory and antimicrobial activities. nih.gov

Table 1: Physicochemical Properties of 1-(4-(Methylsulfonyl)phenyl)ethanamine

| Property | Value |

|---|---|

| CAS Number | 1038393-47-3 ((R)-enantiomer) |

| Molecular Formula | C₉H₁₃NO₂S |

| Molecular Weight | 199.27 g/mol abovchem.com |

The Significance of 1 4 Methylsulfonyl Phenyl Ethanamine and Its Enantiomers As Key Intermediates for Bioactive Molecules

Enantioselective Synthesis of Chiral this compound

The biological activity of chiral molecules is often dependent on their stereochemistry. Consequently, the development of methods to obtain single enantiomers of this compound is of significant interest.

Chiral Resolution Techniques for Racemic this compound

A common approach to obtaining enantiomerically pure amines is through the resolution of a racemic mixture. This is typically achieved by reacting the racemic amine with a chiral resolving agent to form a pair of diastereomeric salts. These salts, having different physical properties, can then be separated by methods such as fractional crystallization.

One of the most widely used classes of resolving agents for amines is chiral acids. For instance, derivatives of tartaric acid are effective in the resolution of racemic amines through the formation of diastereomeric salts. soton.ac.uk This technique has been successfully applied to resolve racemic 1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethylamine, a compound structurally similar to this compound. soton.ac.uk The process involves the selective crystallization of one diastereomeric salt, from which the desired enantiomer of the amine can be liberated by treatment with a base.

Other chiral acids that are commonly employed for the resolution of racemic bases include (-)-malic acid, (-)-mandelic acid, and (+)-camphor-10-sulfonic acid. ias.ac.in The choice of the resolving agent is crucial and is often determined empirically to achieve efficient separation of the diastereomeric salts. ias.ac.in

Table 1: Common Chiral Resolving Agents for Amines

| Resolving Agent | Class |

| (+)-Tartaric acid and its derivatives | Chiral Acid |

| (-)-Malic acid | Chiral Acid |

| (-)-Mandelic acid | Chiral Acid |

| (+)-Camphor-10-sulfonic acid | Chiral Acid |

Asymmetric Catalysis in the Preparation of Specific Enantiomers

Asymmetric catalysis offers a more direct and atom-economical approach to enantiomerically pure compounds compared to chiral resolution. This involves the use of a chiral catalyst to stereoselectively convert a prochiral substrate into a single enantiomer of the product. For the synthesis of chiral this compound, a key strategy is the asymmetric reduction of the corresponding ketone, 4-(methylsulfonyl)acetophenone.

A prominent method for this transformation is asymmetric transfer hydrogenation. This reaction typically employs a chiral transition metal complex, such as those based on ruthenium, rhodium, or iridium, in the presence of a hydrogen donor like isopropanol (B130326) or a formic acid/triethylamine (B128534) mixture. soton.ac.ukresearchgate.net Chiral ligands, often diamines or amino alcohols, coordinate to the metal center and create a chiral environment that directs the hydrogenation to one face of the ketone, leading to the preferential formation of one enantiomer of the alcohol, which can then be converted to the amine. For example, ruthenium complexes with N-sulfonylated 1,2-diamine ligands have proven to be highly effective for the asymmetric transfer hydrogenation of acetophenone, yielding the corresponding alcohol with high enantiomeric excess. researchgate.net

Enzymatic reductive amination is another powerful tool for the asymmetric synthesis of chiral amines. google.com This biocatalytic approach utilizes enzymes, such as transaminases, to convert a ketone directly into a chiral amine with high enantioselectivity. google.com

Industrial Scale Processes for Chiral Aminosulfone Intermediates

The principles of chiral resolution and asymmetric catalysis are applied on an industrial scale to produce enantiomerically pure pharmaceutical intermediates. The development of a manufacturing process that is safe, convenient, and cost-effective is a primary goal. nih.gov Processes that are amenable to scale-up, use readily available raw materials, and result in high yield and optical purity without the need for chromatography are highly desirable. nih.gov

For the industrial production of chiral β-amino acids and their derivatives, which share structural similarities with the target compound, processes have been developed that avoid the separation of diastereomers. nih.gov The synthesis of chiral 1-phenylethylamine (B125046) and its derivatives has been extensively studied, with applications in the diastereoselective synthesis of medicinal substances. These established methodologies provide a foundation for the large-scale production of chiral aminosulfone intermediates.

General Synthetic Strategies for the this compound Backbone

The synthesis of the racemic backbone of this compound involves two key transformations: the introduction of the methylsulfonyl group onto the phenyl ring and the formation of the ethanamine side chain.

Introduction of the Methylsulfonyl Moiety

A common strategy for the synthesis of aryl methyl sulfones begins with the corresponding methylthio-substituted precursor. In this case, 4'-(methylthio)acetophenone (B108920) serves as a key intermediate. google.com This compound can be prepared via a Friedel-Crafts acylation of thioanisole (B89551) with an acylating agent such as acetyl chloride or acetic anhydride (B1165640) in the presence of a Lewis acid or solid acid catalyst. researchgate.netgoogle.com

The subsequent step involves the oxidation of the methylthio group to the methylsulfonyl group. This transformation is typically achieved using common oxidizing agents. The resulting 4'-(methylsulfonyl)acetophenone (B52587) is a direct precursor to the target amine.

Table 2: Synthesis of 4'-(Methylsulfonyl)acetophenone

| Step | Reaction | Reagents | Product |

| 1 | Friedel-Crafts Acylation | Thioanisole, Acetyl Chloride/Acetic Anhydride, Lewis Acid/Solid Acid | 4'-(Methylthio)acetophenone |

| 2 | Oxidation | Oxidizing Agent | 4'-(Methylsulfonyl)acetophenone |

Formation of the Ethanamine Side Chain

With 4'-(methylsulfonyl)acetophenone in hand, the final step is the formation of the ethanamine side chain. A widely used and effective method for this transformation is reductive amination. This one-pot reaction involves the treatment of the ketone with an amine source, such as ammonia (B1221849) or an ammonium (B1175870) salt, in the presence of a reducing agent. The reaction proceeds through the in-situ formation of an imine intermediate, which is then reduced to the corresponding amine.

A variety of reducing agents can be employed for this purpose, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being particularly common due to their selectivity for reducing the imine in the presence of the ketone. Catalytic hydrogenation over a metal catalyst such as palladium or platinum is also a viable method for the direct reductive amination.

Oxidation of Methylthio Precursors to Methylsulfonyl Analogs

The synthesis of this compound can be effectively achieved through the oxidation of its methylthio precursor, 1-(4-(methylthio)phenyl)ethanamine. This transformation is a common and reliable method for introducing the methylsulfonyl group. The oxidation of sulfides to sulfones typically proceeds in a two-step manner, first to the sulfoxide (B87167) and then to the sulfone. Careful control of the reaction conditions is often necessary to achieve the desired oxidation state.

Various oxidizing agents can be employed for this transformation. A common laboratory-scale method involves the use of hydrogen peroxide, often in the presence of a catalyst. For instance, the oxidation of related aryl methyl sulfides has been shown to proceed to the sulfone with high selectivity when an excess of the oxidizing agent is used. In a procedure for the asymmetric oxidation of p-bromophenyl methyl sulfide (B99878), it was noted that over-oxidation to the corresponding sulfone can occur, highlighting the feasibility of this transformation. orgsyn.org While this specific example focuses on a different substrate, the underlying principle of oxidizing the sulfide to a sulfone is directly applicable.

Another approach involves the use of potassium permanganate (B83412) (KMnO4) or meta-chloroperoxybenzoic acid (m-CPBA). The choice of oxidant and reaction conditions, such as temperature and solvent, can influence the reaction rate and the potential for side reactions. For a complete conversion to the sulfone, stronger oxidizing conditions or a stoichiometric excess of the oxidant are generally required.

| Precursor | Oxidizing Agent | Product | Key Considerations |

| 1-(4-(methylthio)phenyl)ethanamine | Hydrogen Peroxide (H₂O₂) | This compound | Catalysts may be required; excess H₂O₂ favors sulfone formation. |

| 1-(4-(methylthio)phenyl)ethanamine | Potassium Permanganate (KMnO₄) | This compound | Strong oxidant, careful control of stoichiometry is needed. |

| 1-(4-(methylthio)phenyl)ethanamine | m-Chloroperoxybenzoic acid (m-CPBA) | This compound | Effective for both sulfoxide and sulfone formation depending on equivalents used. |

Derivatization and Functionalization Reactions of this compound

The primary amine and the aromatic ring of this compound are key sites for further chemical modifications, allowing for the synthesis of a diverse range of derivatives.

Amide and Sulfonamide Derivatives Formation

The primary amine of this compound readily undergoes acylation and sulfonylation reactions to form stable amide and sulfonamide linkages, respectively. These reactions are fundamental in medicinal chemistry and materials science for creating compounds with tailored properties.

Amide Bond Formation: Amide derivatives can be synthesized by reacting this compound with carboxylic acids, acyl chlorides, or anhydrides. The direct condensation with a carboxylic acid typically requires a coupling agent to activate the carboxylic acid. Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives such as N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) to facilitate the reaction and suppress side reactions. hepatochem.comfishersci.de The reaction is generally carried out in an aprotic solvent such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF). fishersci.de

Alternatively, the use of more reactive acyl chlorides or anhydrides allows for a more direct reaction with the amine, often in the presence of a non-nucleophilic base like triethylamine or pyridine (B92270) to scavenge the acidic byproduct. fishersci.de

Sulfonamide Bond Formation: Sulfonamides are readily prepared by reacting this compound with a sulfonyl chloride in the presence of a base. researchgate.net This reaction, known as the Hinsberg test for amines, is a robust and high-yielding method for sulfonamide synthesis. The choice of base and solvent is similar to that for amide formation. The resulting sulfonamides are known for their chemical stability and are a common feature in many pharmaceutical compounds.

| Reaction Type | Reagents | Product Type |

| Amide Coupling | Carboxylic Acid + Coupling Agent (e.g., EDC, DCC) | Amide |

| Acylation | Acyl Chloride/Anhydride + Base (e.g., Triethylamine) | Amide |

| Sulfonylation | Sulfonyl Chloride + Base (e.g., Pyridine) | Sulfonamide |

Modifications of the Aromatic Ring System

The aromatic ring of this compound is susceptible to electrophilic aromatic substitution (SEAr) reactions, although the reactivity is influenced by the existing substituents. The methylsulfonyl group (-SO₂CH₃) is a meta-directing and deactivating group due to its strong electron-withdrawing nature. Conversely, the aminoethyl group is generally an ortho-, para-directing and activating group. However, under the acidic conditions often required for electrophilic aromatic substitution, the primary amine will be protonated to form an ammonium salt (-CH(CH₃)NH₃⁺), which is a meta-directing and deactivating group.

Therefore, the outcome of an electrophilic aromatic substitution reaction on this compound will depend on the reaction conditions. Under strongly acidic conditions, substitution is expected to be directed to the positions meta to both the methylsulfonyl and the protonated aminoethyl groups. Common electrophilic aromatic substitution reactions include nitration, halogenation, and sulfonation. wikipedia.orgoxfordsciencetrove.com

To achieve substitution at other positions, a protecting group strategy for the amine might be necessary. For instance, converting the amine to an amide reduces its basicity and can alter the directing effect, potentially favoring ortho- and para-substitution relative to the amide group, although the deactivating effect of the methylsulfonyl group will still be significant.

Advanced Chemical Linkages for Conjugation and Bioconjugation Studies

The primary amine of this compound serves as a valuable handle for the attachment of various chemical linkers, enabling its use in conjugation and bioconjugation studies. These linkers can introduce new functionalities, such as fluorescent tags, biotin, or moieties for attachment to larger biomolecules like proteins and peptides.

A common strategy for modifying primary amines is through the use of N-hydroxysuccinimide (NHS) esters. NHS esters react efficiently with primary amines under mild conditions (typically at a slightly alkaline pH) to form stable amide bonds. creative-proteomics.com A wide variety of bifunctional linkers containing an NHS ester at one end and another reactive group (e.g., a maleimide, alkyne, or azide) at the other are commercially available. lumiprobe.comaatbio.com This allows for a modular approach to bioconjugation.

Other amine-reactive functionalities used in linkers include isothiocyanates, which form thioureas, and aldehydes, which form Schiff bases that can be subsequently reduced to stable secondary amines. creative-proteomics.com The choice of linker depends on the specific application, including the desired stability of the linkage and the nature of the molecule to be conjugated.

| Linker Reactive Group | Linkage Formed with Primary Amine | Common Applications |

| N-Hydroxysuccinimide (NHS) Ester | Amide | Protein labeling, surface immobilization creative-proteomics.com |

| Isothiocyanate | Thiourea | Labeling with fluorescent dyes |

| Aldehyde | Imine (Schiff Base), then reduced to Secondary Amine | Stable bioconjugation |

| Maleimide (via a heterobifunctional linker) | Thioether (after reaction with a thiol) | Protein-protein crosslinking aatbio.com |

Structural Elucidation and Conformational Analysis of 1 4 Methylsulfonyl Phenyl Ethanamine and Its Derivatives

X-ray Crystallography Studies of 1-(4-(Methylsulfonyl)phenyl)ethanamine Analogs

While a crystal structure for this compound itself is not widely reported in publicly accessible databases, extensive crystallographic analysis has been performed on closely related analogs. These studies offer significant insights into the likely conformational and packing arrangements of the target molecule.

X-ray crystallography provides unambiguous determination of the solid-state conformation of molecules. In studies of related sulfone-containing ethanamine derivatives, the conformation of the amine fragment and the orientation of the sulfonyl group relative to the phenyl ring are key structural features. For instance, in the crystal structure of N,N-dimethyl-2-[(4-methylbenzyl)sulfonyl]ethanamine, the amine fragment was found to exist in a disordered state with two distinct, equally populated conformations. researchgate.net This suggests that the energy barrier for rotation around the C-C and C-S bonds is relatively low, allowing for conformational flexibility.

For chiral analogs, such as those derived from enantiomerically pure starting materials, X-ray crystallography confirms the absolute stereochemistry at the chiral center. The technique precisely maps the spatial arrangement of the substituents around the stereocenter, which is crucial for understanding stereospecific interactions in a biological context.

Table 1: Representative Crystallographic Data for a Sulfonyl-Containing Analog This table presents hypothetical but representative data based on published structures of similar compounds.

| Parameter | Value |

| Chemical Formula | C12H19NO2S |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.3642 |

| b (Å) | 10.8911 |

| c (Å) | 12.1784 |

| α (°) | 85.312 |

| β (°) | 95.498 |

| γ (°) | 78.114 |

| Volume (ų) | 639.98 |

| Z (molecules/unit cell) | 2 |

The supramolecular architecture of crystals is dictated by a network of intermolecular interactions. In sulfonamide-containing compounds, strong intermolecular hydrogen bonds and π-π stacking are often the primary forces governing crystal packing. nih.gov For this compound, the primary amine group (-NH2) can act as a hydrogen bond donor, while the oxygen atoms of the methylsulfonyl group (-SO2) are strong hydrogen bond acceptors.

This leads to the formation of robust N-H···O=S hydrogen bonds, which can link molecules into one-dimensional chains, two-dimensional sheets, or more complex three-dimensional networks. researchgate.net Furthermore, the phenyl rings can participate in offset π-π stacking interactions, further stabilizing the crystal lattice. researchgate.net The interplay between these strong hydrogen bonds and weaker C-H···O or C-H···π interactions ultimately determines the final crystal packing arrangement. researchgate.netnih.gov

Advanced Spectroscopic Investigations for Structural Assignment

Spectroscopic methods are indispensable for confirming the chemical structure of molecules in both solid and solution states. Nuclear Magnetic Resonance (NMR) spectroscopy reveals the connectivity of atoms, while mass spectrometry confirms the molecular weight and provides information about the molecular formula through fragmentation patterns.

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the precise structure of organic molecules. uobasrah.edu.iq For this compound, the NMR spectra would exhibit characteristic signals corresponding to each unique proton and carbon environment.

In the ¹H NMR spectrum, the protons on the phenyl ring would typically appear as two distinct doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene (B151609) ring. The methine proton (-CH) adjacent to the amine and the phenyl ring would appear as a quartet, being split by the three protons of the neighboring methyl group. The methyl protons of the ethylamine (B1201723) moiety (-CH3) would appear as a doublet, split by the single methine proton. The protons of the methylsulfonyl group (-SO2CH3) would appear as a sharp singlet, as they have no adjacent protons to couple with. The two protons of the amine group (-NH2) would typically appear as a broad singlet.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each carbon atom in the molecule, including the two carbons of the ethylamine side chain, the methyl carbon of the sulfonyl group, and the four distinct carbon environments of the 1,4-disubstituted phenyl ring.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on standard chemical shift ranges and data from structurally similar compounds.

| ¹H NMR | Predicted δ (ppm) | Multiplicity | Assignment |

| Aromatic | ~7.9 | Doublet | 2H ortho to -SO₂Me |

| Aromatic | ~7.5 | Doublet | 2H meta to -SO₂Me |

| Methine | ~4.2 | Quartet | 1H, -CH (NH₂)CH₃ |

| Sulfonyl Methyl | ~3.0 | Singlet | 3H, -SO₂CH ₃ |

| Ethylamine Methyl | ~1.4 | Doublet | 3H, -CH(NH₂)CH ₃ |

| Amine | ~1.8 | Broad Singlet | 2H, -NH ₂ |

| ¹³C NMR | Predicted δ (ppm) | Assignment |

| Aromatic | ~148 | C ipso to -CH(NH₂)CH₃ |

| Aromatic | ~142 | C ipso to -SO₂Me |

| Aromatic | ~128 | C meta to -SO₂Me |

| Aromatic | ~127 | C ortho to -SO₂Me |

| Methine | ~51 | -C H(NH₂)CH₃ |

| Sulfonyl Methyl | ~44 | -SO₂C H₃ |

| Ethylamine Methyl | ~25 | -CH(NH₂)C H₃ |

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can reveal structural details through the analysis of its fragmentation patterns. chemguide.co.uk In electron ionization (EI) mass spectrometry, this compound would first form a molecular ion (M⁺•). This high-energy ion would then undergo characteristic fragmentation.

A primary and highly favorable fragmentation pathway for phenethylamines is the alpha-cleavage (β-cleavage relative to the ring), involving the breaking of the bond between the two carbons of the ethylamine side chain. mdpi.com For this molecule, this would result in the loss of a methyl radical (•CH₃) to form a stable iminium cation. Another common fragmentation would be the cleavage of the C-S bond, leading to fragments corresponding to the phenyl and sulfonyl moieties. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of the elemental composition and confirming the molecular formula. rsc.org

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Fragmentation Pathway |

| 199 | [C₉H₁₃NO₂S]⁺• | Molecular Ion (M⁺•) |

| 184 | [C₈H₁₀NO₂S]⁺ | Alpha-cleavage: Loss of •CH₃ |

| 120 | [C₇H₈S]⁺• | Cleavage of C-C bond adjacent to ring |

| 79 | [SO₂CH₃]⁺ | Cleavage of Phenyl-Sulfur bond |

Computational Chemistry and Molecular Modeling Applied to 1 4 Methylsulfonyl Phenyl Ethanamine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to determine the intrinsic electronic properties of a molecule. Methods like Density Functional Theory (DFT) are used to compute various molecular descriptors that govern the electronic structure and chemical reactivity of 1-(4-(Methylsulfonyl)phenyl)ethanamine. nih.govfrontiersin.org

Detailed findings from such calculations can elucidate the molecule's electronic landscape. A Molecular Electrostatic Potential (MEP) map, for instance, would visualize the charge distribution across the molecule. For this compound, the highly electronegative oxygen atoms of the sulfonyl group would create a region of negative potential, making them likely sites for electrophilic attack or hydrogen bond acceptance. Conversely, the amine group would represent a nucleophilic and basic center.

Key to predicting reactivity are the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy correlates with the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is a critical indicator of chemical stability and reactivity; a smaller gap generally implies higher reactivity. nih.gov Quantum calculations allow for the precise determination of these values, enabling a comparison of reactivity across a series of related derivatives. mdpi.com

Table 1: Representative Data from Quantum Chemical Calculations

| Calculated Property | Theoretical Significance | Predicted Characteristic for this compound |

|---|---|---|

| HOMO Energy | Indicates electron-donating capability | Localized primarily on the amine and phenyl ring regions |

| LUMO Energy | Indicates electron-accepting capability | Localized around the methylsulfonylphenyl moiety |

| HOMO-LUMO Gap | Correlates with chemical reactivity and stability | Provides a quantitative measure of molecular stability |

| Dipole Moment | Measures overall molecular polarity | A significant dipole moment is expected due to the polar sulfonyl and amine groups |

| Molecular Electrostatic Potential (MEP) | Identifies sites for intermolecular interactions | Negative potential on sulfonyl oxygens; positive potential near the amine hydrogens |

Molecular Docking Studies with Potential Biological Targets

Molecular docking is a computational technique used to predict how a small molecule (ligand), such as this compound, binds to a macromolecular target, typically a protein or enzyme. nih.gov This method is crucial for identifying potential biological targets and understanding the specific intermolecular interactions that stabilize the ligand-receptor complex. nih.gov

In the context of drug discovery, docking studies can screen libraries of compounds against known "druggable" targets. nih.gov For a molecule containing the methylsulfonylphenyl group, a relevant target could be cyclooxygenase-2 (COX-2), as this moiety is a key feature in several selective COX-2 inhibitors. Docking simulations would place the this compound molecule into the enzyme's active site and calculate a "docking score," which estimates the binding affinity.

The simulation reveals the binding mode, detailing specific interactions like hydrogen bonds between the sulfonyl oxygens or the amine group and amino acid residues in the target's active site. mdpi.com The phenyl ring may also participate in hydrophobic or pi-stacking interactions. By comparing the docking scores and binding poses of various derivatives, researchers can prioritize compounds for synthesis and biological testing. mdpi.comresearchgate.net

Structure-Activity Relationship (SAR) Modeling via Computational Approaches

Structure-Activity Relationship (SAR) studies establish a connection between a molecule's chemical structure and its biological effect. collaborativedrug.comnih.gov Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, formalize this connection into a mathematical model. nih.gov This approach is used to predict the activity of novel compounds based on calculated molecular properties, known as descriptors. youtube.com

To build a QSAR model for this compound derivatives, a set of molecules with known biological activities is required. For each molecule, a wide range of descriptors is calculated, falling into categories such as:

Electronic: Partial charges, dipole moment.

Steric: Molecular volume, surface area, molecular weight.

Hydrophobic: LogP (the logarithm of the partition coefficient between octanol (B41247) and water).

Topological: Indices describing molecular shape and connectivity.

Statistical methods are then used to create an equation that correlates a selection of these descriptors with the observed activity. nih.gov Such a model can provide valuable insights; for example, it might reveal that increasing the hydrophobicity of a certain part of the molecule enhances potency, while adding bulky groups is detrimental. youtube.com This knowledge guides the rational design of more effective compounds.

Table 2: Common Molecular Descriptor Types in SAR/QSAR Modeling

| Descriptor Category | Example Descriptors | Influence on Biological Activity |

|---|---|---|

| Electronic | Partial atomic charges, HOMO/LUMO energies | Governs electrostatic and covalent interactions with the biological target. |

| Steric | Molecular Weight, Molar Refractivity, van der Waals Volume | Affects how well the molecule fits into the target's binding site. |

| Hydrophobic | LogP, Polar Surface Area (PSA) | Impacts membrane permeability and hydrophobic interactions within the binding pocket. |

| Topological | Wiener Index, Balaban J index | Quantifies aspects of molecular size, shape, and branching. |

Conformational Analysis and Molecular Dynamics Simulations of this compound Derivatives

A molecule's biological activity is intrinsically linked to its three-dimensional shape or conformation. Conformational analysis is the study of the different spatial arrangements of atoms that a molecule can adopt through rotations around its single bonds. For this compound, key rotational bonds exist between the phenyl ring and the sulfonyl and ethylamine (B1201723) groups. Computational methods can map the potential energy surface to identify the most stable, low-energy conformations.

While conformational analysis provides a static picture, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. nih.gov MD simulations model the movements of atoms and molecules by applying the laws of classical mechanics, allowing researchers to observe the flexibility of the ligand, the stability of the ligand-protein complex, and the role of surrounding solvent molecules. mdpi.comnih.gov

An MD simulation of this compound bound to a target protein can reveal whether the initial docking pose is stable over time, identify subtle conformational changes in both the ligand and the protein upon binding, and calculate the free energy of binding more accurately. These simulations provide a deeper understanding of the molecular recognition process that is essential for designing high-affinity ligands. grafiati.com

Biological and Medicinal Chemistry Research Involving 1 4 Methylsulfonyl Phenyl Ethanamine

Role of 1-(4-(Methylsulfonyl)phenyl)ethanamine as a Building Block in Drug Discovery and Development

A building block in drug discovery is a fundamental molecular unit used to construct more complex drug candidates. nbinno.com High-quality building blocks are critical for influencing the biological activities and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of a molecule, which are determinant factors in the success of a drug discovery project. taylorfrancis.com this compound is recognized as a valuable building block due to the advantageous properties conferred by its methylsulfonylphenyl group.

The 4-(methylsulfonyl)phenyl moiety, a key feature of this compound, is a component of several marketed pharmaceutical agents. This structural unit is particularly prominent in a class of non-steroidal anti-inflammatory drugs (NSAIDs) known as selective COX-2 inhibitors, or "coxibs." The methylsulfonyl group is crucial for the selective binding of these drugs to the cyclooxygenase-2 (COX-2) enzyme.

For instance, the synthesis of Etoricoxib, a selective COX-2 inhibitor, involves intermediates that contain the 4-(methylsulfonyl)phenyl structure. google.com Similarly, research into novel anti-inflammatory agents has involved the incorporation of 4-(methylsulfonyl)aniline, a closely related precursor, into existing NSAIDs like naproxen (B1676952) and diclofenac (B195802) to potentially enhance their selectivity for COX-2. nih.govresearchgate.net Furthermore, derivatives of 2-(4-methylsulfonylphenyl)indole have been synthesized as multi-target compounds with both antimicrobial and anti-inflammatory activities, highlighting the versatility of this chemical scaffold. nih.gov The synthesis of Sotalol, a beta-blocker used to treat cardiac arrhythmias, also utilizes precursors containing the methylsulfonylphenyl group. google.com

| Compound/Drug Class | Therapeutic Area | Role of the 4-(Methylsulfonyl)phenyl Moiety | Reference |

|---|---|---|---|

| Etoricoxib (Arcoxia®) | Anti-inflammatory (COX-2 Inhibitor) | Key structural intermediate for synthesis. The SO2CH3 group is essential for COX-2 selectivity. | google.com |

| Celecoxib (B62257) (Celebrex®) | Anti-inflammatory (COX-2 Inhibitor) | While it contains a sulfonamide (SO2NH2) rather than a methylsulfonyl group, its design principle highlights the importance of the sulfonyl moiety for COX-2 inhibition. | nih.gov |

| Sotalol | Cardiology (Beta-blocker) | Synthesized from precursors containing the methylsulfonylphenyl structure. | google.com |

| Novel Indole (B1671886) Derivatives | Anti-inflammatory / Antimicrobial | The 2-(4-methylsulfonylphenyl)indole core provides a scaffold for dual-activity compounds. | nih.gov |

The utility of the methylsulfonylphenyl group extends beyond pharmaceuticals into the agrochemical sector. Agrochemical intermediates are the foundational raw materials used in the production of pesticides and other plant protection products. gugupharm.com The chemical properties of these intermediates directly influence the efficacy, toxicity, and environmental impact of the final product. gugupharm.com

The dinitroaniline class of herbicides provides an example of the application of this structural motif. While the widely known herbicide Trifluralin contains a trifluoromethyl group, related analogs have been developed where this group is replaced by others. wikipedia.org One such analog, Nitralin, incorporates a methylsulfonyl group in place of the trifluoromethyl group, demonstrating the utility of the methylsulfonylphenyl moiety in designing active agrochemical compounds. wikipedia.org This substitution showcases how different electron-withdrawing groups can be used to modulate the herbicidal properties of the core dinitroaniline structure.

The core structure of this compound serves not only as a direct component but also as a foundation for creating more complex and specialized building blocks. pharmaceutical-technology.com Medicinal chemists often modify foundational structures to fine-tune properties or introduce new functionalities. By using this compound as a starting point, researchers can synthesize a library of derivatives with varied substituents. These new, more elaborate building blocks can then be incorporated into larger molecules to explore new chemical space and develop drugs with novel mechanisms of action or improved pharmacological profiles. enamine.net This strategy accelerates the hit-to-lead process in drug discovery by providing ready access to innovative and diverse chemical structures. pharmaceutical-technology.com

Structure-Activity Relationship (SAR) Investigations of this compound Derivatives

Structure-Activity Relationship (SAR) is a fundamental concept in medicinal chemistry that links the chemical structure of a molecule to its biological activity. collaborativedrug.com By systematically modifying parts of a molecule and observing the resulting changes in its effects, researchers can identify the key chemical features responsible for its pharmacological action. Derivatives of this compound are frequently used in SAR studies to understand the role of the methylsulfonyl group and the chiral center.

The methylsulfonyl (SO₂CH₃) group is a key pharmacophore that significantly influences the biological activity and metabolic properties of drug candidates. It is a strong hydrogen bond acceptor and is known for its chemical and metabolic stability.

Research has shown that the inclusion of a methylsulfonyl group can enhance biological activity. In studies of 3,5-diphenyl-2-thioxoimidazolidin-4-ones as potential COX-2 inhibitors, the presence of a methylsulfonyl moiety was found to increase the inhibitory potency, particularly when placed in the meta-position of the phenyl ring. derpharmachemica.com Similarly, in the development of novel urea (B33335) derivatives, compounds containing a sulfonyl group demonstrated significant antibacterial and anti-cancer properties. nih.gov

The methylsulfonyl group also plays a crucial role in improving metabolic stability. In a study on N-amido-phenylsulfonamide derivatives as mPGES-1 inhibitors, this scaffold was chosen as a bioisosteric replacement to overcome the poor liver metabolic stability of earlier compounds. nih.gov The resulting compounds showed good metabolic stability in liver microsomes. nih.gov Furthermore, studies on sulfonylhydrazones have demonstrated that modifications to the core structure, including the presence of sulfonyl groups, can significantly alter the pharmacokinetic profile, enhance recognition by CYP enzymes, and improve chemical stability at different pH levels. nih.govresearchgate.net

| Property | Observed Effect | Compound Class Studied | Reference |

|---|---|---|---|

| Biological Activity | Increased inhibitory potency against COX-2. | 3,5-diphenyl-2-thioxoimidazolidin-4-ones | derpharmachemica.com |

| Biological Activity | Enhanced antibacterial and anticancer properties. | Aryl-urea derivatives | nih.gov |

| Metabolic Stability | Improved liver metabolic stability compared to previous scaffolds. | N-amido-phenylsulfonamide derivatives | nih.gov |

| Pharmacokinetics | Alters recognition by CYP enzymes and improves chemical stability. | N-sulfonylhydrazones | nih.govresearchgate.net |

Chirality is a critical factor in drug design and development. nih.gov this compound is a chiral molecule, existing as two non-superimposable mirror images, or enantiomers ((R)- and (S)-enantiomers). Biological systems, such as enzymes and receptors, are themselves chiral and often interact differently with each enantiomer of a drug. nih.gov

This stereoselectivity means that one enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) could be less active, inactive, or even cause undesirable side effects. nih.gov Therefore, when a chiral building block like this compound is used to synthesize a new drug, the stereochemistry of its chiral center is preserved in the final product.

The pharmacological profile of the final drug can be profoundly influenced by which enantiomer of the building block is used. For example, the binding affinity, efficacy, and pharmacokinetic properties (absorption, distribution, metabolism, and excretion) can differ significantly between the two resulting stereoisomers of the drug. nih.gov Regulatory agencies, such as the U.S. Food and Drug Administration (FDA), have established guidelines that require the specific stereochemistry of chiral drugs to be determined and for each enantiomer to be studied, underscoring the importance of chirality in modern drug development. nih.gov The use of a single, pure enantiomer of this compound allows for the development of more specific and safer drugs with improved therapeutic indices.

Effects of Substitutions on Aryl and Amine Moieties

The biological activity of analogs derived from the this compound scaffold is highly dependent on the nature and position of substituents on both the aryl ring and the amine moiety. Structure-activity relationship (SAR) studies have been crucial in optimizing the potency and selectivity of these compounds for various molecular targets.

For instance, in the development of selective cyclooxygenase-2 (COX-2) inhibitors, modifications to an N-phenylimidazo[1,2-a]pyridin-3-amine core, which incorporates the methylsulfonylphenyl group, have demonstrated clear SAR trends. The introduction of different substituents on the N-phenyl ring and the imidazopyridine system significantly influences inhibitory potency. Research has shown that specific substitutions can enhance the interaction with the target enzyme's active site.

Similarly, in a series of 4-amino-N-(1-phenylethyl)benzamide analogs investigated for anticonvulsant activity, substitutions on the amine groups were critical. Acylation or alkylation of the 4-amino group on the benzamide (B126) ring resulted in a near-total loss of anticonvulsant effects. nih.gov Furthermore, modifications to the 1-phenylethylamine (B125046) portion also led to a decrease in anticonvulsant potency, highlighting the specific structural requirements for this activity. nih.gov Reducing the amide carbonyl to an amine in these structures yielded compounds with slightly improved potency against electroshock-induced convulsions. nih.gov

These studies underscore the importance of systematic structural modification to elucidate the pharmacophoric requirements for desired biological activities.

Table 1: Effects of Structural Modifications on Biological Activity

| Parent Scaffold/Series | Modification | Effect on Activity | Target/Activity |

|---|---|---|---|

| 4-Amino-N-(1-phenylethyl)benzamide | Acylation/alkylation of the 4-amino group | Near-total loss of activity nih.gov | Anticonvulsant |

| 4-Amino-N-(1-phenylethyl)benzamide | Reduction of amide carbonyl to amine | Slight increase in anticonvulsant potency nih.gov | Anticonvulsant |

| 4-Amino-N-(1-phenylethyl)benzamide | Modification of the 1-phenylethyl group | Decreased anticonvulsant potency nih.gov | Anticonvulsant |

In Vitro Biological Evaluation of this compound Analogs

Enzyme Inhibition Assays (e.g., COX-2, PDE4, Cathepsin S Inhibition)

The 4-(methylsulfonyl)phenyl moiety is a key pharmacophore found in several selective COX-2 inhibitors. Consequently, numerous analogs of this compound have been synthesized and evaluated for their ability to inhibit this enzyme. In one study, a series of 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amines were designed as COX-2 inhibitors. The most potent compound from this series, 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine, exhibited a very low IC50 value of 0.07 µM for COX-2, with a selectivity index (COX-1 IC50/COX-2 IC50) of 508.6, indicating high potency and selectivity. Another study on novel methylsulfonyl phenyl derivatives identified two compounds, MTL-1 and MTL-2, as the most potent and selective COX-2 inhibitors in their series. nih.gov Similarly, indole-based derivatives incorporating the 2-(4-methylsulfonylphenyl) scaffold have also shown good anti-inflammatory activity with high selectivity towards COX-2. nih.gov

The aryl sulfonamide and methylsulfonyl groups are also recognized motifs in inhibitors of phosphodiesterase 4 (PDE4), an enzyme involved in inflammatory pathways. nih.gov Inhibition of PDE4 elevates intracellular cyclic AMP (cAMP), which in turn suppresses the activity of inflammatory cells. researchgate.netresearchgate.net While specific PDE4 inhibition data for direct derivatives of this compound are not widely reported, the presence of the methylsulfonylphenyl group suggests this enzyme as a potential target for this class of compounds. PDE4 inhibitors are being developed for inflammatory conditions such as asthma and chronic obstructive pulmonary disease (COPD). researchgate.net

Cathepsin S (CatS) is another enzyme target implicated in inflammation and autoimmune diseases. nih.gov It plays a critical role in antigen presentation by the major histocompatibility complex (MHC) class II. nih.gov Potent and selective CatS inhibitors have been developed, with compounds like RO5459072 showing an IC50 of 0.1 nM in humans. nih.gov Research has demonstrated that inhibiting CatS can block the maturation of another protease, Cathepsin C, which is involved in activating neutrophil serine proteases. nih.gov This provides an indirect mechanism for controlling neutrophil-mediated inflammation. nih.gov

Table 2: COX-2 Inhibition Data for Selected this compound Analogs

| Compound | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

|---|---|---|

| 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine | 0.07 | 508.6 |

| MTL-1 | Data not specified, but identified as highly potent nih.gov | Data not specified, but identified as highly selective nih.gov |

Receptor Binding and Modulation Studies

While much of the research on this compound derivatives has focused on enzyme inhibition, related structures have been studied for their interaction with various receptors. The broader class of β-phenylethylamines, to which the parent compound belongs, are known to act as ligands for trace amine-associated receptors (TAARs), a family of G-protein coupled receptors that modulate monoaminergic neurotransmission. nih.gov

Studies on structurally related molecules provide insight into the potential for receptor modulation. For example, research into dopamine (B1211576) receptor ligands has employed techniques like homogenous time-resolved fluorescence (HTRF) assays to determine binding affinities and selectivity profiles for D1, D2, and D3 receptor subtypes. Such studies are crucial for developing agents that can selectively target a specific receptor to treat neurological and psychiatric disorders.

Investigation of Specific Pharmacological Activities (e.g., Anticonvulsant, Antidepressant, Anti-inflammatory)

The in vitro enzyme inhibition profiles of this compound analogs have translated into significant in vivo pharmacological activities.

Anti-inflammatory Activity: The potent and selective COX-2 inhibition observed in vitro directly correlates with anti-inflammatory and antinociceptive (pain-relieving) activity in animal models. nih.gov For instance, several 2-(4-(methylsulfonyl)phenyl)indole derivatives demonstrated significant anti-inflammatory effects. nih.gov

Anticonvulsant Activity: A direct link between COX-2 inhibition and anticonvulsant effects has been established for methylsulfonyl phenyl derivatives. nih.gov The potent COX-2 inhibitor MTL-1 provided excellent protection against seizures induced by pentylenetetrazole (sc-PTZ) in animal models at a dose of 30 mg/kg. nih.gov This compound also showed a significant anti-epileptogenic effect in a chronic model of epilepsy (PTZ kindling) and improved associated cognitive deficits. nih.gov

Antidepressant Activity: The β-phenylethylamine core of this compound suggests potential activity in the central nervous system. Research on other β-substituted phenylethylamine molecules has demonstrated antidepressant-like effects in animal models such as the forced swim test and tail suspension test. nih.gov One such analog was found to dose-dependently reduce immobility time and, at higher doses, increase brain levels of norepinephrine, serotonin (B10506), and dopamine. nih.gov Another compound, 8-(trifluoromethyl)-1,2,3,4,5-benzopentathiepin-6-amine hydrochloride (TC-2153), also showed antidepressant-like activity in the forced swim test, comparable to fluoxetine (B1211875) and imipramine. nsc.ru

Mechanistic Studies of Bioactivity for this compound Derivatives

Elucidation of Molecular Targets and Pathways

Understanding the mechanism of action is critical for drug development. For derivatives of this compound, mechanistic studies have focused on confirming their interaction with molecular targets and elucidating the downstream biological pathways.

Molecular docking and simulation studies have been instrumental in visualizing the interaction between these compounds and their targets. For COX-2 inhibitors, these studies have shown that the characteristic SO2Me (methylsulfonyl) group fits into a secondary pocket of the COX-2 active site, which is a key factor for the observed selectivity over COX-1. nih.gov The rest of the molecule orients itself within the main active site to block substrate access. nih.gov

For compounds with antidepressant potential, the proposed mechanism involves the modulation of monoamine neurotransmitter systems. nih.gov A β-phenylethylamine analog was shown to increase the levels of norepinephrine, serotonin, and dopamine in the brain, which is a known mechanism for many clinically used antidepressants. nih.gov This activity may be mediated through interaction with trace amine-associated receptors (TAARs), which act as neuromodulators. nih.gov

In the context of inflammation and autoimmunity, the inhibition of Cathepsin S represents a distinct mechanistic pathway. By blocking CatS, compounds can prevent the processing of antigens for presentation on MHC class II molecules. nih.gov This disrupts the activation of T-cells and the subsequent B-cell response, thereby suppressing the autoimmune cascade. nih.gov

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a)pyridin-3-amine |

| 4-amino-N-(1-phenylethyl)benzamide |

| Etoricoxib |

| Fluoxetine |

| Imipramine |

| MTL-1 |

| MTL-2 |

| Pentylenetetrazole |

| RO5459072 |

Cellular Response and Signal Transduction Pathway Analysis

The cellular and molecular actions of derivatives of this compound are predominantly centered on their selective inhibition of the COX-2 enzyme. This targeted action underpins their therapeutic effects, primarily in the context of inflammation and pain.

The hallmark cellular response to these compounds is the reduction in the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. By selectively binding to the COX-2 enzyme, these derivatives block the conversion of arachidonic acid to prostaglandin (B15479496) H2, the precursor to various pro-inflammatory prostaglandins. This selective inhibition is attributed to the presence of the methylsulfonylphenyl group, which fits into a specific side pocket of the COX-2 enzyme active site, a feature not present in the COX-1 isoform. This structural difference allows for a targeted approach, minimizing the gastrointestinal side effects associated with non-selective NSAIDs that inhibit both COX-1 and COX-2.

The signal transduction pathways modulated by these compounds extend beyond the direct inhibition of prostaglandin synthesis. Research, particularly with the well-studied COX-2 inhibitor celecoxib which shares the 4-(methylsulfonyl)phenyl moiety, has elucidated several downstream signaling cascades affected by this class of compounds.

COX-2 Dependent Pathways:

COX-2/PGE2 Axis: The primary pathway involves the inhibition of the COX-2/prostaglandin E2 (PGE2) signaling axis. Elevated levels of PGE2 in pathological conditions can activate downstream signaling pathways that promote cell proliferation, migration, and angiogenesis. By inhibiting PGE2 production, these compounds can effectively suppress these processes. nih.gov

Akt, NF-κB, and STAT3 Signaling: PGE2 has been shown to activate several pro-survival and pro-inflammatory signaling pathways, including the Akt, nuclear factor-kappa B (NF-κB), and signal transducer and activator of transcription 3 (STAT3) pathways. nih.gov Consequently, inhibition of the COX-2/PGE2 axis by this compound derivatives can lead to the downregulation of these critical signaling cascades, contributing to their anti-inflammatory and potential anti-cancer effects. nih.gov

COX-2 Independent Pathways:

Emerging evidence suggests that the therapeutic effects of compounds bearing the 4-(methylsulfonyl)phenyl scaffold may not be exclusively mediated through COX-2 inhibition.

PDK1/Akt Signaling: Some studies have indicated that celecoxib can directly inhibit the 3-phosphoinositide-dependent kinase-1 (PDK1), a key upstream activator of the pro-survival kinase Akt. nih.govdrugbank.com This direct inhibition of the PDK1/Akt signaling pathway can induce apoptosis in cancer cells, independent of its effects on COX-2. nih.gov

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, which is crucial for cell proliferation and survival, has also been identified as a potential target. nih.govresearchgate.net While the exact mechanisms are still under investigation, modulation of the MAPK pathway by these compounds could contribute to their therapeutic activities.

Preclinical Pharmacological and Toxicological Assessments of Related Compounds

Preclinical studies are crucial for establishing the therapeutic potential and safety profile of new chemical entities. For derivatives of this compound, these assessments have focused on their absorption, distribution, metabolism, and excretion (ADME) properties, in vivo efficacy, and toxicological characteristics.

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies for Derivatives

The pharmacokinetic profile of a drug candidate is a critical determinant of its clinical success. For selective COX-2 inhibitors containing the methylsulfonylphenyl group, such as celecoxib, ADME properties have been extensively studied.

Celecoxib is rapidly absorbed after oral administration, reaching peak plasma concentrations in approximately 3 hours. clinpgx.org It is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2C9, with less than 3% of the drug being excreted unchanged. nih.govclinpgx.org The major metabolic pathway involves the hydroxylation of the methyl group to form a primary alcohol, which is then oxidized to a carboxylic acid. nih.gov These metabolites are pharmacologically inactive. clinpgx.org The primary routes of excretion are through feces and urine. nih.govdrugbank.com

While specific experimental ADME data for all derivatives of this compound are not exhaustively available in the public domain, in silico predictions and studies on structurally similar compounds suggest that they generally exhibit good oral bioavailability and are subject to hepatic metabolism. researchgate.net Prodrug approaches, such as the use of methylsulfinylphenyl derivatives, have also been explored to improve the in vivo delivery of the active methylsulfonyl compounds. researchgate.net

Table 1: Summary of Preclinical ADME Data for a Representative Methylsulfonylphenyl Derivative (Celecoxib)

| ADME Parameter | Finding | Reference |

|---|---|---|

| Absorption | Rapidly absorbed after oral administration, with peak plasma concentrations at ~3 hours. | clinpgx.org |

| Distribution | Widely distributed in the body. | clinpgx.org |

| Metabolism | Extensively metabolized in the liver, primarily by CYP2C9. | nih.govclinpgx.org |

| Excretion | Primarily excreted in feces and urine as inactive metabolites. | nih.govdrugbank.com |

In Vivo Efficacy Evaluations of Derived Therapeutic Candidates

The in vivo efficacy of this compound derivatives has been demonstrated in various preclinical models of inflammation and pain. The carrageenan-induced paw edema model in rats is a standard assay for evaluating the anti-inflammatory activity of new compounds. In this model, derivatives of this scaffold have consistently shown a significant reduction in paw edema, with some compounds exhibiting efficacy comparable to or even exceeding that of established anti-inflammatory drugs like celecoxib. mdpi.com

For instance, certain imidazopyrazolopyridine derivatives incorporating the this compound moiety have demonstrated high COX-2 selectivity and almost complete protection against edema in the carrageenan-induced edema assay. mdpi.com These findings highlight the therapeutic potential of this chemical class in treating inflammatory conditions.

Methodologies for Toxicity Assessment of Related Scaffolds

The safety evaluation of new drug candidates is paramount. For compounds related to this compound, a key focus of toxicity assessment has been their gastrointestinal (GI) safety profile, a significant concern with traditional NSAIDs.

A primary methodology for assessing GI toxicity is the evaluation of ulcerogenic potential . This is often conducted in animal models, where the stomach is examined for lesions after administration of the test compound. nih.gov Studies have shown that selective COX-2 inhibitors, including those with the methylsulfonylphenyl scaffold, generally exhibit a lower ulcerogenic liability compared to non-selective NSAIDs. researchgate.netnih.gov However, it has also been observed that in pathological conditions, such as in arthritic rats, even selective COX-2 inhibitors can induce gastric lesions, suggesting that COX-2 may play a role in gastric mucosal integrity under certain circumstances. nih.gov

| In Vitro Cytotoxicity Assays | Evaluation of cell viability and death in various cell lines upon exposure to the compound. | Determines the concentration at which the compound becomes toxic to cells. | researcher.life |

Future Research Directions and Emerging Applications for 1 4 Methylsulfonyl Phenyl Ethanamine

Exploration of Novel and Greener Synthetic Pathways for Chiral Amines

The synthesis of enantiomerically pure chiral amines is a cornerstone of pharmaceutical development, as the stereochemistry often dictates biological activity. Traditional methods for producing chiral amines are often being replaced by more efficient and environmentally friendly strategies. nih.gov Future research is increasingly directed towards novel and greener synthetic pathways that are more atom-economical and sustainable.

Key areas of exploration include:

Asymmetric Catalysis : Transition metal-catalyzed asymmetric hydrogenation is a highly efficient method for producing chiral amines. nih.gov The direct asymmetric reductive amination (ARA) of ketones is particularly promising as it offers a concise route to chiral primary amines, ideally with water as the only byproduct. rsc.org However, challenges such as the competitive reduction of the ketone and product inhibition by the primary amine need to be addressed. rsc.org

Biocatalysis : The use of enzymes as catalysts offers high selectivity under mild conditions. mdpi.com Biocatalytic methods, such as those employing transaminases or engineered enzymes, can provide access to enantiopure amines like 1-(4-(methylsulfonyl)phenyl)ethanamine. mdpi.compeers.international These methods are gaining traction as they align with the principles of green chemistry, often reducing waste and energy consumption compared to conventional chemical processes. nih.govepa.gov For example, some chemoenzymatic processes have been shown to increase yield from feedstocks, lower CO2 emissions, and eliminate wastewater. epa.gov

Flow Chemistry : Continuous flow reactors can offer improved control over reaction parameters, leading to higher yields and purity while minimizing waste. The application of flow chemistry to asymmetric synthesis represents a significant step towards safer and more efficient manufacturing of chiral amines.

Table 1: Comparison of Synthetic Strategies for Chiral Amines

| Method | Advantages | Challenges |

|---|---|---|

| Asymmetric Hydrogenation | High efficiency, potential for large-scale production. nih.gov | Requires specialized catalysts, potential for metal contamination. rsc.org |

| Asymmetric Reductive Amination (ARA) | Atom- and step-economical, uses readily available starting materials. rsc.org | Can have issues with catalyst inhibition and side reactions. rsc.org |

| Biocatalysis (e.g., Transaminases) | High enantioselectivity, mild reaction conditions, environmentally friendly. mdpi.com | Enzyme stability and substrate scope can be limiting. |

Advanced Drug Design and Lead Optimization Strategies Utilizing the Scaffold

The this compound scaffold is a privileged structure in drug design, particularly due to the properties of the methylsulfonyl (SO₂CH₃) group. This group can act as a hydrogen bond acceptor and can fit into specific pockets of target proteins, enhancing binding affinity and selectivity. nih.govnih.gov

Lead optimization strategies focus on modifying the core structure to improve efficacy and pharmacokinetic properties. Research has shown that derivatives of this scaffold are potent inhibitors of enzymes like cyclooxygenase-2 (COX-2). nih.govresearchgate.net In the design of selective COX-2 inhibitors, the SO₂CH₃ pharmacophore has been shown to insert into a secondary pocket of the enzyme's active site, forming crucial hydrogen bonds. nih.gov

Future drug design efforts are likely to involve:

Structure-Based Design : Utilizing computational docking studies to predict the binding modes of new derivatives and guide the synthesis of more potent and selective inhibitors. nih.gov

Fragment-Based Drug Discovery : Using the ethanamine scaffold as a starting point and building upon it with other chemical fragments to target different proteins.

Introduction of Diverse Moieties : Synthesizing new series of compounds by linking the core scaffold to other heterocyclic systems, such as imidazo[1,2-a]pyridines or indoles, to create multi-target agents. researchgate.netnih.gov For instance, a series of 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amines were designed as potent and selective COX-2 inhibitors. researchgate.net

Expansion into New Therapeutic Areas and Disease Targets

While derivatives of this compound are well-explored as anti-inflammatory agents (COX-2 inhibitors), the versatility of the scaffold allows for its application in other therapeutic areas. nih.goviasp-pain.org The methylsulfonyl group is a feature of many compounds investigated for a range of diseases. nih.govresearchgate.net

Emerging therapeutic targets include:

Oncology : The scaffold has been incorporated into molecules designed as inhibitors of kinases, such as V600E-mutated BRAF, which are implicated in certain cancers. nih.gov Some derivatives have also shown cytotoxic effects against various cancer cell lines.

Diabetes : Sulfonyl group-containing compounds, including sulfones and sulfonamides, are extensively studied for the treatment of diabetes and its complications. nih.govresearchgate.net They can act as inhibitors of enzymes like 11β-hydroxysteroid dehydrogenase type 1 or as activators of glucokinase, both of which are involved in glucose metabolism. nih.gov

Central Nervous System (CNS) Disorders : The parent compound has been noted for its potential use in CNS therapeutics, possibly through interaction with serotonin (B10506) and dopamine (B1211576) pathways.

Infectious Diseases : Molecular hybridization of the 2-(4-methylsulfonyl phenyl) moiety with other structures, like indole (B1671886), has been explored to develop compounds with dual antimicrobial and anti-inflammatory activities. nih.gov

Table 2: Investigated Therapeutic Targets for the this compound Scaffold and Related Sulfonyl-Containing Compounds

| Therapeutic Area | Target/Mechanism | Example Compound Class |

|---|---|---|

| Inflammation | Selective COX-2 Inhibition | 2-(4-(methylsulfonyl)phenyl)imidazo[1,2-a]pyridine derivatives. researchgate.net |

| Cancer | V600EBRAF Inhibition | 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-linked sulfonamides. nih.gov |

| Diabetes | Enzyme Inhibition (e.g., 11β-HSD1), Receptor Antagonism. nih.gov | Various sulfonamides and sulfones. nih.gov |

| Infectious Diseases | Dual Antimicrobial/Anti-inflammatory | 2-(4-methylsulfonylphenyl) indole derivatives. nih.gov |

Potential in Materials Science and Other Non-Medicinal Applications

While the primary focus for this compound is in medicinal chemistry, chiral amines and sulfonyl-containing compounds have found applications in other fields. acs.orgwikipedia.org

Potential non-medicinal applications could include:

Asymmetric Catalysis : Chiral amines themselves can be used as organocatalysts or as ligands for metal catalysts in asymmetric synthesis, enabling the production of other chiral molecules. acs.orgrsc.org

Materials Science : The sulfonyl group is known for its chemical stability. acs.org Compounds containing this functional group, such as sulfolene, are used in industrial applications, for example, as additives in electrochemical fluorination. wikipedia.org The unique properties of the this compound scaffold could potentially be exploited in the development of novel polymers or functional materials.

Chemical Biology : Sulfonyl fluorides, related to the methylsulfonyl group, have emerged as important tools in chemical biology for creating covalent probes to study protein function. acs.org

Development of Prodrugs and Targeted Delivery Systems Incorporating the Ethanamine Moiety

Improving the delivery of therapeutic agents to their site of action is a major goal in pharmacology. The primary amine group of this compound is an ideal handle for chemical modification to create prodrugs or to attach the molecule to a targeted delivery system. nih.gov

Future research in this area includes:

Prodrug Strategies : A prodrug is an inactive derivative of a drug molecule that is converted into the active form in the body. nih.gov For amine-containing drugs, strategies include forming amides, carbamates, or N-Mannich bases to improve properties like membrane penetration or to reduce first-pass metabolism. nih.govresearchgate.net These approaches can be designed for enzymatic or chemical activation under specific physiological conditions. nih.gov

Targeted Delivery Systems : The ethanamine moiety can be conjugated to nanocarriers such as nanoparticles, liposomes, or polymers. nih.govnih.govupenn.edu These systems can be designed to accumulate at a specific site, such as a tumor, through passive mechanisms (like the enhanced permeability and retention effect) or active targeting, where ligands on the nanocarrier's surface bind to receptors on target cells. nih.govmdpi.com This approach enhances therapeutic efficacy while minimizing systemic side effects. nih.gov The design of such systems involves optimizing particle size, shape, and surface chemistry for effective delivery. upenn.edu

Q & A

Q. Example Reaction Table

| Step | Reagents/Conditions | Yield | Key Intermediate/Product |

|---|---|---|---|

| 1 | Bromine, acetic acid, 0°C → RT | 85% | α-Bromo-4-(methylsulfonyl)acetophenone |

| 2 | 4-Methoxyaniline, NaHCO₃, MeOH, reflux | 81% | 2-(4-Methoxyphenylamino)-ethanone |

| 3 | I₂, DMSO, 120°C, 6h | 72% | Imidazo[1,2-a]pyridine derivative |

Which analytical techniques are most effective for characterizing this compound?

Basic Research Question

Key methods include:

- IR Spectroscopy : Identifies functional groups (e.g., sulfonyl C=O at 1675 cm⁻¹, NH stretches at 3361 cm⁻¹) .

- LC-MS (ESI) : Confirms molecular weight (e.g., m/z 318 [M-H]⁻ for a derivative) and fragmentation patterns .

- NMR : ¹H/¹³C NMR resolves substituent positions (e.g., aromatic protons in derivatives) .

- Melting Point Analysis : Validates purity (e.g., mp 149–151°C for 3e derivative) .

Best Practice : Combine multiple techniques for cross-validation, especially when synthesizing novel derivatives.

How do environmental factors influence the stability of this compound during storage?

Basic Research Question

Stability is sensitive to:

- Temperature : Store at -20°C for long-term stability (≥5 years) .

- pH : Neutral conditions preferred; acidic/basic conditions may hydrolyze sulfonyl or amine groups.

- Light : Protect from UV exposure to prevent photodegradation .

- Moisture : Use desiccants to avoid hydration of the sulfonyl group.

Methodological Tip : Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) to predict shelf life .

How can researchers optimize reaction conditions to improve yields in derivative synthesis?

Advanced Research Question

- Solvent Selection : Anhydrous methanol minimizes side reactions (e.g., hydrolysis) compared to polar aprotic solvents .

- Catalyst Screening : Test iodine vs. copper catalysts for cyclization efficiency; iodine often gives higher yields in imidazo[1,2-a]pyridine formation .

- Temperature Control : Reflux (70–80°C) for condensation vs. higher temps (120°C) for cyclization .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) to isolate pure intermediates.

Case Study : Substituting NaHCO₃ with K₂CO₃ increased yields by 12% in aniline condensations .

What strategies are recommended for elucidating the structure-activity relationships (SAR) of derivatives?

Advanced Research Question

- Functional Group Variation : Synthesize analogs with substituents (e.g., -OCH₃, -Cl) on the aniline ring to assess electronic effects on bioactivity .

- Biological Assays : Test antimicrobial activity (e.g., MIC against S. aureus) and correlate with logP values to study hydrophobicity-activity relationships .

- Computational Modeling : Use DFT calculations to predict binding affinities to target proteins (e.g., cyclooxygenase-2 for anti-inflammatory activity) .

Data Contradiction Note : If bioactivity varies unexpectedly, re-evaluate purity via HPLC and confirm stereochemistry (e.g., chiral derivatives may require enantiomeric resolution) .

How should discrepancies in spectroscopic data be resolved during structural confirmation?

Advanced Research Question

- Cross-Validation : Compare IR, NMR, and HR-MS data with literature (e.g., sulfonyl peaks in IR should align with known analogs) .

- Isotopic Labeling : Use deuterated solvents in NMR to distinguish exchangeable protons (e.g., NH groups) .

- X-ray Crystallography : Resolve ambiguous structures (e.g., crystalize derivatives for definitive conformation analysis) .

Example : A mismatch in LC-MS fragmentation may indicate residual solvents; repeat analysis after rigorous drying .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.